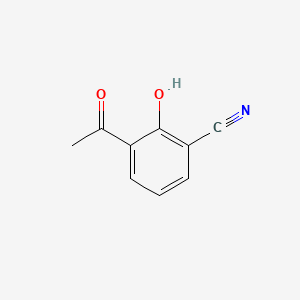

3-Acetyl-2-hydroxybenzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-acetyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)8-4-2-3-7(5-10)9(8)12/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIBVZQPXILDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128546-86-1 | |

| Record name | 3-acetyl-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetyl 2 Hydroxybenzonitrile and Its Analogs

De Novo Synthesis Approaches to the 3-Acetyl-2-hydroxybenzonitrile Core Structure

De novo synthesis focuses on building the target molecule's core framework through sequential reactions. This often involves introducing the key functional groups—hydroxyl, acetyl, and nitrile—onto a simple aromatic ring.

A common strategy for creating substituted benzonitriles involves the use of the Sandmeyer reaction, which transforms an aryl amine into a nitrile via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone for introducing the cyano group onto an aromatic ring. wikipedia.orgnumberanalytics.com

A plausible de novo route starting from an aromatic precursor like 3-amino-2-hydroxyacetophenone would involve the diazotization of the amino group, followed by a Sandmeyer or a related cyanation reaction to install the nitrile functionality, yielding this compound. wikipedia.org The formation of the diazonium salt is typically achieved by treating the aromatic amine with sodium nitrite (B80452) in the presence of a strong acid at low temperatures (0–5 °C) to prevent decomposition. numberanalytics.com The subsequent displacement with a copper(I) cyanide catalyst (Sandmeyer reaction) or other cyanation agents introduces the nitrile group. wikipedia.orgmasterorganicchemistry.com This method is widely applicable for the synthesis of various benzonitriles. wikipedia.org

Recent advancements in Sandmeyer-type reactions include electrochemical strategies. researchgate.net These methods can be performed in a one-pot fashion starting from anilines, using electricity as the driving force and inexpensive halogen sources, which could be adapted for cyanation. researchgate.net

An alternative de novo approach involves the strategic placement of the acetyl and nitrile groups onto a pre-existing hydroxybenzene (phenol) scaffold. A key reaction in this context is the Fries rearrangement, which converts a phenolic ester into a hydroxy aryl ketone. wikipedia.orgorganic-chemistry.org

For instance, one could start with 2-cyanophenol (2-hydroxybenzonitrile). Acetylation of the hydroxyl group would yield 2-cyanophenyl acetate (B1210297). This ester could then undergo a Fries rearrangement, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to introduce the acetyl group onto the aromatic ring. wikipedia.orgdoubtnut.com The reaction is ortho- and para-selective, and the conditions, such as temperature, can be adjusted to favor the desired isomer. wikipedia.orgpw.live Low temperatures (≤60°C) typically favor the para-isomer, while high temperatures (≥160°C) favor the ortho-isomer. pw.live In this case, to obtain the 3-acetyl derivative, the rearrangement would need to direct the acetyl group to the position ortho to the hydroxyl group and meta to the nitrile.

Another method involves the direct acylation of a phenol (B47542) derivative, a reaction known as the Friedel-Crafts acylation. However, phenols themselves often react to form esters rather than the desired hydroxyarylketones under standard Friedel-Crafts conditions. wikipedia.org Therefore, the Fries rearrangement of a pre-formed phenolic ester is generally the more effective method for achieving this transformation. wikipedia.orgorganic-chemistry.org

The synthesis of the precursor 2-hydroxybenzonitrile (B42573) can be accomplished by the dehydration of salicylamide (B354443) or from salicylaldehyde (B1680747) via its oxime. quickcompany.ingoogle.com

Multi-Step Synthetic Sequences from Aromatic Precursors (e.g., Ortho-Aminophenol)

Transformation-Based Syntheses of this compound

These synthetic routes begin with molecules that already possess a significant portion of the target structure, such as positional isomers, and modify them through specific chemical transformations.

Synthesis can commence from a readily available positional isomer, such as 5-acetyl-2-hydroxybenzonitrile (B3031482) (CAS 39055-82-8). Transforming this isomer into the desired this compound would require a multi-step process involving the migration of the acetyl group. This is a complex transformation and may not be as direct as de novo methods.

A more practical approach involves starting with a related benzonitrile (B105546) that can be functionalized. For example, a synthetic route starting from 4-fluoro-3-hydroxybenzonitrile (B67627) has been used to create related aryloxy benzonitrile derivatives. mdpi.com A similar strategy could be envisioned where a precursor like 2-hydroxy-3-bromobenzonitrile is first synthesized. The bromo group could then be converted to an acetyl group through reactions like a palladium-catalyzed cross-coupling reaction with an acetylating agent.

Another potential starting material is 3-acetyl-4-hydroxybenzonitrile, which has been used as a precursor in the synthesis of chromanones. prepchem.com Converting this isomer would involve the challenging task of swapping the positions of the hydroxyl and acetyl groups.

The synthesis of complex molecules heavily relies on the manipulation and interconversion of functional groups. libguides.comsolubilityofthings.com A plausible transformation-based synthesis could start from 3-acetyl-2-hydroxybenzaldehyde. The aldehyde functional group can be converted into a nitrile group. A common method for this transformation is the conversion of the aldehyde to an aldoxime using hydroxylamine, followed by dehydration to yield the nitrile. quickcompany.in This two-step sequence provides a direct route from a substituted benzaldehyde (B42025) to the corresponding benzonitrile.

Another example of functional group interconversion is the demethylation of a methoxy (B1213986) group to a hydroxyl group. A synthesis of a related compound, 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile, was achieved by reacting 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol, followed by demethylation using boron tribromide (BBr₃). mdpi.com This demonstrates how a protected hydroxyl group (as a methoxy ether) can be unveiled in a later synthetic step.

The table below summarizes some key reactions involved in functional group interconversions relevant to the synthesis of this compound.

Table 1: Key Functional Group Interconversion Reactions

| Starting Functional Group | Target Functional Group | Reagents/Reaction Type | Purpose in Synthesis |

|---|

Derivatization from Positional Isomers or Related Benzonitrile Compounds

Considerations for Laboratory Scale and Industrial-Scale Preparation Efficiency

The efficiency and scalability of a synthetic route are critical for both laboratory research and industrial production. The Fries rearrangement, while useful, often requires more than stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl₃, which can complicate work-up and waste disposal, posing challenges for industrial-scale applications. organic-chemistry.org Newer protocols using alternatives like methanesulfonic acid or zinc powder have been developed to create a more environmentally friendly process. organic-chemistry.orgorganic-chemistry.org

The Sandmeyer reaction is a robust and widely used industrial process for producing aryl nitriles. wikipedia.orgnumberanalytics.com However, it involves the handling of potentially unstable diazonium salts and copper cyanide, which requires careful control of reaction conditions, particularly temperature. numberanalytics.com

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound and its analogs involves several chemical transformations where the optimization of reaction conditions and the careful selection of reagents are critical for achieving high yields and purity. Research into related molecular structures, particularly substituted benzonitriles and phenols, provides significant insights into effective synthetic strategies.

A key transformation in the synthesis of many benzonitrile analogs is the conversion of an aldehyde group to a nitrile. The Schmidt reaction, which converts aldehydes to nitriles using an azide (B81097) reagent, has been a subject of optimization studies. semanticscholar.orgmdpi.com For instance, the reaction of aromatic aldehydes with azidotrimethylsilane (B126382) (TMSN3) can be efficiently catalyzed by triflic acid (TfOH). mdpi.com Initial screenings found that using 3 equivalents of TfOH was necessary for high yields. mdpi.com However, further optimization revealed that the choice of solvent is crucial. Using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a strong hydrogen bond donor, was key to achieving high yields with lower catalyst loadings. mdpi.com The optimal conditions were identified as using TMSN3 as the azide source with TfOH as the catalyst in a 1:1 mixture of HFIP and acetonitrile (B52724) (ACN). mdpi.com

The following table illustrates the optimization of catalysts for the synthesis of 4-nitrobenzonitrile (B1214597) from 4-nitrobenzaldehyde, highlighting the superior performance of TfOH.

Table 1: Catalyst Optimization for Schmidt Reaction

| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | TfOH (40) | HFIP | 1 | >99 |

| 2 | HBF4·OEt2 (40) | HFIP | 24 | 20 |

| 3 | TsOH·H2O (40) | HFIP | 24 | 15 |

| 4 | Tf2NH (40) | HFIP | 2 | 90 |

| 5 | TiCl4 (40) | HFIP | 24 | 5 |

Data sourced from studies on the Schmidt reaction of aromatic aldehydes. semanticscholar.orgmdpi.com

In reactions involving substituted phenols and salicylaldehydes, which are precursors or analogs, base and solvent selection is paramount. For the synthesis of 2H-chromenones from salicylaldehydes and 2-phenylacetonitrile, an extensive screening of bases was conducted. nih.gov Potassium tert-butoxide (tBuOK) was found to be the most effective base, yielding 77% of the desired product when used in dimethylformamide (DMF) at 110 °C. nih.gov Other inorganic bases such as K3PO4, Cs2CO3, and K2CO3 resulted in significantly lower or no yield. nih.gov Temperature was also a critical parameter, with yields decreasing at both lower and higher temperatures. nih.gov

For the synthesis of 3-amino-2-aroyl benzofuran (B130515) derivatives from 2-hydroxybenzonitriles, the combination of cesium carbonate (Cs2CO3) as the base and dimethylformamide (DMF) as the solvent was found to be ideal for promoting rapid C-C and C-O bond formation at room temperature. acs.org This system allows for the synthesis to be completed in as little as 10-20 minutes. acs.org

The synthesis of complex analogs often requires multi-step pathways where reagent selection for specific transformations like halogenation or demethylation is crucial. For halogenating the benzonitrile ring, reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine can be employed in solvents like acetonitrile. google.com For demethylation reactions, boron tribromide (BBr3) is an effective reagent. google.com

Palladium-catalyzed cross-coupling reactions are also employed for creating complex analogs. Optimization of these reactions involves screening ligands, bases, and solvents. In one such optimization for a palladium-catalyzed coupling, X-phos was identified as a superior ligand compared to others, and potassium acetate (KOAc) was the preferred base. amazonaws.com

Table 2: Optimization of Palladium-Catalyzed Coupling Reaction

| Entry | Ligand | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | X-phos | NMP | KOAc | 86 |

| 2 | S-phos | NMP | KOAc | 52 |

| 3 | Ru-phos | NMP | KOAc | 45 |

| 4 | X-phos | Dioxane | KOAc | 75 |

| 5 | X-phos | NMP | K2CO3 | 68 |

Data sourced from a study on palladium-catalyzed synthesis of dihydrobenzofurans. amazonaws.com

Evaluation of Synthetic Pathway Yields and Purity Profiles

The evaluation of synthetic pathways for this compound and its analogs focuses on maximizing product yield and ensuring high purity. Different synthetic routes and reaction conditions have been reported for various benzonitrile derivatives, providing a basis for assessing potential pathways.

For the synthesis of substituted benzonitriles from aromatic aldehydes, the optimized Schmidt reaction conditions (TMSN3, TfOH, HFIP/ACN) have demonstrated broad applicability and high yields for a range of substrates. semanticscholar.orgmdpi.com This method tolerates a wide array of functional groups on the aromatic ring, which is advantageous for producing diverse analogs. semanticscholar.org

Table 3: Synthetic Yields of Benzonitrile Analogs via Schmidt Reaction

| Starting Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 91 mdpi.com |

| 3-Ethoxy-4-hydroxybenzaldehyde | 3-Ethoxy-4-hydroxybenzonitrile | 91 mdpi.com |

| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzonitrile | 96 semanticscholar.org |

| 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | >99 semanticscholar.org |

| 2-Naphthaldehyde | 2-Naphthonitrile | 77 mdpi.com |

Yields are isolated yields as reported in the literature. semanticscholar.orgmdpi.com

Other synthetic methodologies also show high efficiency. The synthesis of 2H-chromenones from salicylaldehyde and phenylacetonitrile, after optimization, can be performed on a gram scale, yielding 83% of the product. nih.govmdpi.com The reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones to form 3-amino-2-aroyl benzofuran derivatives is reported to proceed in "good to excellent yields," demonstrating the efficiency of the Cs2CO3/DMF system. acs.org

Furthermore, functional group transformations on the 2-hydroxybenzonitrile scaffold can be achieved with high efficiency. For example, the preparation of 2-cyanophenyl trifluoromethanesulfonate (B1224126) from 2-hydroxybenzonitrile using trifluoromethanesulfonic anhydride (B1165640) and triethylamine (B128534) proceeds with a 79% yield. amazonaws.com This demonstrates that the nitrile and hydroxyl groups can serve as handles for further functionalization to create a variety of analogs with good yields.

Chemical Reactivity and Derivatization Studies of 3 Acetyl 2 Hydroxybenzonitrile

Reactions Involving the Phenolic Hydroxyl Group of 3-Acetyl-2-hydroxybenzonitrile

The phenolic hydroxyl group is a key site for various chemical modifications, including oxidation, etherification, and esterification. It also plays a crucial role in directing the molecule's non-covalent interactions.

Oxidation Pathways and Corresponding Products

The oxidation of phenolic compounds can proceed through various mechanisms, often involving radical intermediates and leading to the formation of quinone-type structures or polymeric materials. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of phenol (B47542) oxidation can be applied. For instance, enzymatic or chemical oxidation could potentially lead to the formation of a corresponding catechol derivative if the acetyl group were to be replaced by a hydroxyl group, which could then be further oxidized to an ortho-quinone. The presence of the electron-withdrawing acetyl and nitrile groups would likely influence the oxidation potential of the phenolic ring.

In a broader context, the metabolism of related hydroxybenzonitrile isomers in certain bacteria involves oxidative pathways. For example, some bacterial strains can degrade hydroxybenzonitriles via intermediates like gentisic acid and catechol, which are then subject to ring cleavage by dioxygenase enzymes. researchgate.net This suggests that under specific biological or biomimetic conditions, the aromatic ring of this compound could be a target for oxidative degradation.

Etherification and Esterification Reactions for Structural Diversification

The phenolic hydroxyl group of this compound readily undergoes etherification and esterification, providing a versatile handle for structural modification.

Etherification:

The Williamson ether synthesis is a classic and effective method for preparing ethers from phenols. orgoreview.comchemistrysteps.com This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. To avoid potential side reactions that can occur with strong bases, milder bases like silver oxide (Ag₂O) can be employed. chemistrysteps.com

For example, the reaction of this compound with an alkyl halide (R-X) in the presence of a suitable base would yield the corresponding ether derivative. The choice of base and reaction conditions can be critical, especially when dealing with sensitive functional groups. chemistrysteps.com

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | K₂CO₃, Ag₂O, etc. | 3-Acetyl-2-(alkoxy)benzonitrile | Williamson Ether Synthesis |

Esterification:

Esterification of the phenolic hydroxyl group is typically achieved by reaction with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. orgoreview.comchemistrysteps.com This reaction converts the hydroxyl group into an ester, which can alter the molecule's electronic and steric properties. For instance, reacting this compound with acetic anhydride would yield 3-acetyl-2-acetoxybenzonitrile.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Pyridine | 3-Acetyl-2-(acyloxy)benzonitrile | Acylation |

Intra- and Intermolecular Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the phenolic -OH group) and acceptors (the acetyl carbonyl oxygen and the nitrile nitrogen) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. knowledgebin.org

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the adjacent acetyl group's carbonyl oxygen. knowledgebin.org This interaction creates a stable six-membered ring, influencing the molecule's conformation and the acidity of the phenolic proton. knowledgebin.org Such resonance-assisted hydrogen bonds (RAHB) are known to be particularly strong. semanticscholar.orgmdpi.com

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds can also occur, where the hydroxyl group of one molecule interacts with the nitrile nitrogen or the acetyl oxygen of a neighboring molecule. beilstein-journals.org These interactions are crucial in determining the crystal packing and solid-state structure of the compound. researchgate.netmdpi.com Computational studies have shown that C-H···N and O-H···O interactions are significant in stabilizing the crystal lattice of similar molecules. The strength of these hydrogen bonds can influence physical properties such as melting point and solubility. knowledgebin.org

Reactivity of the Nitrile Group in this compound

The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction to amines and nucleophilic additions leading to cyclized products. libretexts.orgresearchgate.net

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine using various reducing agents. libretexts.orgchemguide.co.uk

Common Reducing Agents and Products:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orgchemguide.co.ukncert.nic.in The reaction typically involves treatment with LiAlH₄ in an ethereal solvent, followed by an aqueous workup. libretexts.org

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel can also be used to reduce nitriles to primary amines. chemguide.co.ukresearchgate.net This method is often considered "greener."

The reduction of the nitrile group in this compound would lead to the formation of (3-acetyl-2-hydroxyphenyl)methanamine, a valuable building block for further synthesis.

| Starting Material | Reducing Agent | Product | Product Type |

| This compound | LiAlH₄ | (3-acetyl-2-hydroxyphenyl)methanamine | Primary Amine |

| This compound | H₂ / Metal Catalyst (Pd, Pt, Ni) | (3-acetyl-2-hydroxyphenyl)methanamine | Primary Amine |

It is important to consider the potential for the reduction of the acetyl group as well, depending on the choice of reducing agent and reaction conditions. Milder reducing agents might be necessary to selectively reduce the nitrile group. chemistrysteps.com

Nucleophilic Addition Reactions and Subsequent Cyclizations

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. researchgate.netchemistrysteps.com These addition reactions can be followed by cyclization, particularly given the proximity of the other functional groups in this compound.

For instance, reaction with a bifunctional nucleophile could lead to the formation of a heterocyclic ring system. While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of nitriles suggests several possibilities.

One potential reaction is the formation of benzofuran (B130515) derivatives. For example, 2-hydroxybenzonitrile (B42573) can react with bromoethanone derivatives to form 2-benzoyl-1-benzofuran-3-amines. researchgate.net A similar strategy could potentially be applied to this compound, where the nitrile group participates in a cyclization cascade.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can form tetrazoles, and [4+2] cycloadditions with dienes can lead to the synthesis of various carbo- and heterocycles. researchgate.net The specific reaction pathways would depend on the chosen reagents and conditions.

Transformations at the Acetyl Moiety of this compound

The acetyl group, a ketone, is a key site for a variety of chemical reactions, including nucleophilic additions and condensation reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

Nucleophilic Substitution Reactions

The acetyl group in this compound is susceptible to nucleophilic attack. While direct nucleophilic substitution on the acetyl carbon is not typical, reactions involving the α-carbon are common. For instance, α-halogenation of the ketone can occur, introducing a halogen atom that can then be displaced by a variety of nucleophiles. This two-step process effectively achieves a nucleophilic substitution at the α-position of the acetyl group.

Furthermore, the carbonyl carbon of the acetyl group is an electrophilic center that readily reacts with nucleophiles. mdpi.com This can lead to the formation of a tetrahedral intermediate, which can then undergo further reactions. The reactivity is enhanced by the inductive effect of the carbonyl group, which polarizes the C-X bond (where X is a halogen), making the α-carbon more susceptible to nucleophilic attack. mdpi.com

Condensation Reactions with Carbonyl Reagents

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds. vanderbilt.eduwyzant.comlibretexts.orglibretexts.org The acetyl group of this compound can participate in various condensation reactions, such as the aldol (B89426) condensation. libretexts.org In this reaction, the enolate of the acetyl group, formed by deprotonation of the α-carbon, acts as a nucleophile and attacks the carbonyl carbon of another molecule, such as an aldehyde or another ketone. vanderbilt.edulibretexts.orglibretexts.org This results in the formation of a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone.

Mixed Claisen condensation reactions involving the acetyl group are also possible, where it reacts with an ester in the presence of a strong base. libretexts.org This leads to the formation of a β-diketone. The success of these mixed reactions often relies on one component being a good nucleophile acceptor but lacking α-hydrogens to prevent self-condensation. pressbooks.pub

This compound as a Versatile Synthetic Building Block

The diverse reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of complex organic molecules, particularly heterocyclic compounds and polycyclic systems. mdpi.com

Precursor in Heterocyclic Compound Synthesis (e.g., Benzofurans, Chromanones, Oxadiazoles)

The strategic placement of the hydroxyl, acetyl, and nitrile groups in this compound facilitates the construction of various heterocyclic rings.

Benzofurans: this compound can serve as a starting material for the synthesis of benzofuran derivatives. For example, reaction with bromoacetophenone derivatives under basic conditions can lead to the formation of (3-Amino-benzofuran-2-yl)-phenyl-methanone. dergi-fytronix.com This involves the initial reaction of the hydroxyl group, followed by cyclization involving the nitrile group. Further derivatization of the resulting amino group is also possible. cas.cz Another route involves the reaction of 2-hydroxybenzonitrile derivatives with methyl or ethyl bromoacetate, which proceeds through a one-pot tandem cyclization to yield 3-aminobenzo[b]furan analogs. mdpi.com

Chromanones: The synthesis of chromanones can be achieved through reactions involving the acetyl and hydroxyl groups. For instance, a condensation reaction between 3-acetyl-4-hydroxybenzonitrile and methoxy-2-propanone in the presence of pyrrolidine (B122466) yields 2-methoxymethyl-2-methyl-6-cyano-4-chromanone. prepchem.com Intramolecular Michael-type cyclization reactions can also be used to construct chiral 3-nitro-4-chromanones. rsc.org

Oxadiazoles: this compound can be a precursor for the synthesis of 1,3,4-oxadiazoles. The synthesis often involves the conversion of a nitrile to an amidoxime, which then undergoes cyclization. rjptonline.orgorganic-chemistry.org For example, a two-stage synthesis can involve the initial formation of hydrazide-hydrazones, which are then cyclized with acetic anhydride to yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.comnih.gov Another approach involves the reaction of hydrazones with acetic anhydride to form 3-acetyl-5-substituted-2,3-dihydro-1,3,4-oxadiazoles. ptfarm.pl

The following table summarizes the synthesis of various heterocyclic compounds from this compound and its derivatives:

| Starting Material | Reagents | Product | Heterocycle |

| 3-Acetyl-4-hydroxybenzonitrile | Methoxy-2-propanone, Pyrrolidine | 2-Methoxymethyl-2-methyl-6-cyano-4-chromanone | Chromanone |

| 2-Hydroxybenzonitrile | 2-Bromoacetophenone, K2CO3 | (3-Amino-benzofuran-2-yl)-phenyl-methanone | Benzofuran |

| 2-Hydroxybenzonitrile derivatives | Methyl or Ethyl bromoacetate, K2CO3 | 3-Aminobenzo[b]furan analogs | Benzofuran |

| Hydrazide-hydrazones | Acetic anhydride | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Oxadiazole |

| Hydrazones | Acetic anhydride | 3-Acetyl-5-substituted-2,3-dihydro-1,3,4-oxadiazoles | Oxadiazole |

Incorporation into Complex Polycyclic Systems

The reactivity of this compound also allows for its incorporation into more complex polycyclic frameworks. The functional groups present on the molecule can be used to build fused ring systems. For example, the synthesis of spiroquinoxalinopyrrolidine embedded chromanone hybrids has been achieved through a multicomponent reaction involving a 3-benzylidenechroman-4-one derivative, which can be synthesized from chromanone. nih.gov While not directly starting from this compound, this demonstrates how the chromanone core, which can be derived from it, is utilized in constructing complex polycyclic systems.

Furthermore, the acetyl group can undergo transformations to facilitate the formation of larger aromatic systems. For instance, sequential functionalization of the carbonyl group, such as methylenation followed by dehydrogenative cyclization, has been used to synthesize tetrabenzo[a,d,j,m]coronenes from tetraarylanthraquinones. researchgate.net This highlights the potential of the acetyl group in this compound to be a key handle for the construction of extended polycyclic aromatic hydrocarbons.

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 2 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-Acetyl-2-hydroxybenzonitrile, providing unambiguous evidence for the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to each type of proton in the molecule. A prominent singlet is observed for the acetyl methyl protons (CH₃) at approximately δ 2.6 ppm. The aromatic protons on the benzene (B151609) ring typically resonate in the region of δ 6.0-8.0 ppm, with their exact chemical shifts and multiplicities being influenced by the solvent. researchgate.net A key feature is the downfield signal of the hydroxyl proton (-OH), which often appears as a broad singlet around δ 12.6 ppm due to hydrogen bonding.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the acetyl group gives a distinct signal in the downfield region, around δ 196.1 ppm. The carbon of the nitrile group (C≡N) is also readily identified. The aromatic carbons show a series of signals in the typical aromatic region of the spectrum. The specific chemical shifts are influenced by the substituents on the ring.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.6 (singlet) | - |

| Aromatic CH | 6.0 - 8.0 (multiplets) researchgate.net | - |

| Hydroxyl OH | ~12.6 (broad singlet) | - |

| Carbonyl C=O | - | ~196.1 |

| Nitrile C≡N | - | Signal Present |

| Aromatic C | - | Signals in Aromatic Region |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C spectra. columbia.edudiva-portal.org For instance, the signal for the acetyl methyl protons in the ¹H spectrum will show a correlation to the corresponding methyl carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a rigid molecule like this, it could confirm through-space interactions between, for example, the acetyl methyl protons and the adjacent aromatic proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and its conformational properties. elsevier.comrsc.org

Characteristic Absorption Band Assignments for Functional Groups

The IR and Raman spectra of this compound display characteristic bands corresponding to its functional groups. wiley-vch.de

O-H Stretching: A broad absorption band is typically observed in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. A sharper band may be seen in the absence of hydrogen bonding.

C≡N Stretching: The nitrile group gives rise to a sharp and intense absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. For instance, a peak at 2225 cm⁻¹ has been reported. In related benzonitrile (B105546) compounds, this peak has been observed around 2220-2236 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl group of the acetyl moiety produces a strong absorption band in the IR spectrum, usually between 1650 and 1750 cm⁻¹. researchgate.net A value of 1690 cm⁻¹ has been specifically noted for this compound.

C-H Stretching: Aromatic C-H stretching vibrations are typically found in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ range. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Nitrile (-C≡N) | Stretching | 2225 |

| Carbonyl (C=O) | Stretching | 1690 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Conformational Analysis via Vibrational Modes

While this compound is a relatively rigid molecule, vibrational spectroscopy can provide information about the preferred orientation of the hydroxyl and acetyl groups. The position and shape of the O-H stretching band can indicate the extent and nature of intramolecular and intermolecular hydrogen bonding. Computational studies, often used in conjunction with experimental vibrational data, can help to identify the most stable conformers by comparing calculated vibrational frequencies with the observed spectra. science.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the chromophoric groups present. williams.eduethz.ch The benzene ring, nitrile group, and acetyl group all contribute to the electronic structure of this compound.

The UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the aromatic ring. Benzene itself shows absorptions around 180 nm, 200 nm, and a weaker band around 260 nm. up.ac.za The presence of substituents like the acetyl and nitrile groups will shift these absorptions, usually to longer wavelengths (a bathochromic or red shift).

n→π Transitions:* The carbonyl group of the acetyl moiety has non-bonding electrons (n) which can be excited to an anti-bonding π* orbital. This n→π* transition is typically of lower intensity and occurs at a longer wavelength compared to the π→π* transitions, often in the range of 270-300 nm for simple ketones. masterorganicchemistry.com

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) analysis of this compound provides a highly accurate mass measurement, which serves to confirm its elemental composition. The observed protonated molecule, the [M+H]⁺ ion, appears at a mass-to-charge ratio (m/z) of 162.05496. This experimental value is in close agreement with the calculated exact mass of 162.0555 for the molecular formula C₉H₈NO₂⁺, unequivocally confirming the compound's identity.

A key fragmentation pathway for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this would involve the loss of the methyl group (•CH₃), which has a mass of 15 Da. This cleavage would result in a stable acylium ion.

Another predictable fragmentation involves the loss of carbon monoxide (CO), a common fragmentation pattern for phenolic compounds and aromatic aldehydes/ketones. For instance, the related isomer 4-Formyl-2-hydroxybenzonitrile, with a molecular weight of 147 g/mol , prominently displays a fragment at m/z 119, corresponding to the loss of a CO molecule (28 Da). A similar loss from the acetyl group of this compound would be an anticipated fragmentation route.

The presence of the nitrile group (-CN) offers another potential fragmentation pathway, although typically less favored than cleavage at the acetyl group.

A summary of the expected and observed mass spectrometric data is presented below.

| Analysis Type | Ion | Calculated m/z | Observed m/z | Interpretation |

| HRMS | [M+H]⁺ | 162.0555 | 162.05496 | Molecular ion confirmation |

| Predicted EI-MS | [M-CH₃]⁺ | 146.03 | - | Loss of a methyl radical from the acetyl group |

| Predicted EI-MS | [M-CO]⁺ | 133.05 | - | Loss of carbon monoxide |

| Predicted EI-MS | [M-CH₃CO]⁺ | 118.03 | - | Loss of an acetyl radical |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the latest literature reviews, a definitive single-crystal X-ray diffraction study for this compound has not been reported. However, a detailed analysis of its isomers and closely related analogs provides a strong basis for predicting its solid-state structure, including molecular geometry and the nature of its intermolecular interactions. acs.org

The crystal structure of the isomer 3-Acetyl-4-hydroxybenzonitrile offers significant insight. nih.gov This compound crystallizes in the monoclinic space group P2₁/c. Its structure is characterized by strong intermolecular hydrogen bonds between the phenolic hydroxyl group and the nitrogen atom of the nitrile group of an adjacent molecule. This O—H···N interaction is a common and robust supramolecular synthon that dictates the packing of many hydroxybenzonitrile derivatives. researchgate.net

Based on these related structures, a predictive model for the crystal packing of this compound can be constructed. The molecule is expected to be largely planar. The primary intermolecular force organizing the molecules in the solid state would likely be a strong O—H···N hydrogen bond between the phenolic hydroxyl group of one molecule and the nitrile nitrogen of another, forming chains or other supramolecular assemblies. The presence of the acetyl group introduces the possibility of weaker C—H···O interactions. Additionally, π-π stacking interactions between the aromatic rings are highly probable, further stabilizing the crystal structure.

A table summarizing the crystallographic data of a key analog is provided below for comparative purposes.

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | CCDC Number |

| 3-Acetyl-4-hydroxybenzonitrile | C₉H₇NO₂ | Monoclinic | P2₁/c | O—H···N hydrogen bonds nih.gov | 604883 nih.gov |

| 3-bromo-2-hydroxybenzonitrile | C₇H₄BrNO | Monoclinic | P2₁/c | O—H···N hydrogen bonds, π-stacking mit.edu | 1408281 mit.edu |

This predictive analysis underscores the importance of intermolecular forces, particularly strong hydrogen bonds and π-stacking, in directing the molecular assembly of functionalized benzonitriles in the solid state.

Theoretical and Computational Investigations of 3 Acetyl 2 Hydroxybenzonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the structural and electronic properties of molecules. These computational approaches provide detailed insights into the geometry, stability, and reactivity of chemical compounds like 3-Acetyl-2-hydroxybenzonitrile.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For molecules with rotatable bonds, such as this compound, multiple conformations can exist. Computational methods allow for the exploration of the conformational energy landscape to identify the most stable conformers.

Studies on related phenolic compounds have demonstrated that DFT and MP2 levels of theory can predict the existence of multiple conformers, often with planar skeletons. rsc.org For instance, in systems with hydroxyl and acetyl groups on a benzene (B151609) ring, the relative orientation of these groups can lead to different conformers with varying energies. The most stable conformation is typically one that allows for intramolecular hydrogen bonding, such as between the hydroxyl hydrogen and the acetyl oxygen.

The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic coordinates are adjusted until a stationary point is reached. utwente.nl The relative energies of different conformers can be determined by comparing their optimized energies. ncsu.edu For example, the energy difference between a cis and a trans conformer can be calculated to determine which is more stable under given conditions. rsc.org

Below is a hypothetical table of optimized geometrical parameters for the most stable conformer of this compound, which would typically be obtained from DFT calculations.

Table 1: Calculated Optimized Geometrical Parameters for this compound This table is a representative example of what would be generated from DFT calculations and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-CN | 1.44 | |

| C=O | 1.23 | |

| O-H | 0.97 | |

| Bond Angles (°) | C-C-C (aromatic) | 119 - 121 |

| C-C=O | 120 | |

| C-O-H | 109 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. schrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com DFT calculations are widely used to determine the energies of these frontier orbitals and thus the band gap. frontiersin.orgumich.edu For aromatic compounds, the HOMO is often a π-orbital associated with the benzene ring, while the LUMO is a π*-orbital. Substituents on the ring can significantly influence the energies of these orbitals. In this compound, the electron-withdrawing acetyl and cyano groups are expected to lower the energy of the LUMO, while the electron-donating hydroxyl group would raise the energy of the HOMO.

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap for this compound This table is a representative example of what would be generated from DFT calculations and is for illustrative purposes.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP is calculated from the total electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the electron density surface.

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group would be expected to be regions of high negative potential, making them susceptible to attack by electrophiles. The hydrogen atom of the hydroxyl group would be a site of positive potential, indicating its acidic nature.

Quantum chemical calculations can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknmrdb.org The calculated shifts are often in good agreement with experimental values, aiding in the assignment of signals in the NMR spectrum. bibliotekanauki.pl For this compound, calculations would predict the chemical shifts for the aromatic protons, the methyl protons of the acetyl group, and the various carbon atoms in the molecule. chemistrysteps.com

IR Vibrational Frequencies: DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. faccts.de The calculated frequencies are often scaled by an empirical factor to better match experimental data. uobabylon.edu.iq Key vibrational modes for this compound would include the O-H stretch, the C=O stretch of the acetyl group, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending modes of the aromatic ring. researchgate.netnist.gov

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. utwente.nl These calculations can determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic system. herts.ac.ukuc.pt

Table 3: Predicted Spectroscopic Data for this compound This table is a representative example of what would be generated from quantum chemical calculations and is for illustrative purposes.

| Spectroscopic Parameter | Predicted Value | Experimental Range/Value |

|---|---|---|

| ¹H NMR Chemical Shift (Aromatic H, ppm) | 7.0 - 8.0 | ~7.0 - 8.0 libretexts.org |

| ¹H NMR Chemical Shift (Acetyl CH₃, ppm) | 2.5 | ~2.5 chemistrysteps.com |

| IR Frequency (O-H stretch, cm⁻¹) | ~3300 | 3200-3600 |

| IR Frequency (C=O stretch, cm⁻¹) | ~1680 | 1650-1700 researchgate.net |

| IR Frequency (C≡N stretch, cm⁻¹) | ~2230 | 2220-2260 researchgate.net |

| UV-Vis λmax (nm) | ~250, 320 | Similar to related cyanophenols rsc.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide valuable information about static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and other dynamic processes. mdpi.com

For this compound, MD simulations could be used to study its behavior in different solvents. mdpi.com These simulations can provide insights into how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and reactivity. For example, in a polar solvent like water, hydrogen bonding between the solvent and the hydroxyl and acetyl groups of this compound would be expected to play a significant role in its solvation.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The structure and energy of the transition state determine the rate of the reaction.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational transition state analysis can be used to elucidate the reaction mechanism. rsc.org For example, in a reaction where the acetyl group is introduced, calculations could be used to compare different possible pathways and to determine which one is the most energetically favorable. This type of analysis can provide a detailed understanding of the factors that control the outcome of a reaction. nih.gov

Emerging Research Directions and Potential Niche Applications of 3 Acetyl 2 Hydroxybenzonitrile

Role in Advanced Organic Synthetic Methodologies

The strategic placement of reactive groups in 3-Acetyl-2-hydroxybenzonitrile makes it a valuable tool in the development of novel and efficient organic synthesis methods.

Catalyst Development and Mechanistic Studies

In modern organic synthesis, the quest for selective and efficient reactions has led to the development of sophisticated catalytic systems. The 2-hydroxybenzonitrile (B42573) moiety, present in the target molecule, has been identified as a highly effective and removable directing group in transition metal-catalyzed C–H bond functionalization. This approach allows for the activation of otherwise inert C-H bonds at positions distal (e.g., meta) to the directing group's anchor point on an aromatic ring.

Research groups have demonstrated that templates based on 2-cyanophenol are instrumental in achieving challenging meta-selective olefinations. rsc.org In these mechanistic pathways, the nitrile group acts as a weak coordinating unit that, in conjunction with a suitable ligand and palladium catalyst, facilitates the formation of a large metallacyclic transition state. This conformation brings a distal C-H bond into proximity with the metal center, enabling its functionalization.

For instance, a sulfonyl-tethered 2-hydroxybenzonitrile template has been successfully used to achieve selective di-olefination of benzyl (B1604629) derivatives. rsc.org Similarly, a 2-cyanophenol-based directing group has been employed for the meta-olefination of a broad range of aryl alcohols, including 3-phenylpropanols and 2-phenoxyethanols. rsc.org These studies underscore the potential of the this compound core structure in designing new directing groups for complex catalytic cycles. The acetyl group could further modulate the electronic properties or provide an additional coordination site, potentially influencing the reaction's efficiency and selectivity.

| Reaction Type | Catalyst/Ligand | Directing Group Template | Substrate Class | Key Finding | Reference |

| meta-Olefination | Pd(OAc)₂ / N-Ac-Gly-OH | Carbonyl-bridged nitrile | Biaryl systems | Achieved highly selective meta-olefination of diverse arenes. | rsc.org |

| meta-Olefination | Pd(OAc)₂ / N-Ac-Gly-OH | 2-Cyanophenol-based | Aryl alcohols (3-phenylpropanols, 2-phenoxyethanols) | Enabled versatile meta-olefination beyond benzylic derivatives. | rsc.org |

| meta-Silylation/Germylation | Pd(OAc)₂ / N-Ac-Gly-OH | 2-Hydroxybenzonitrile | Arenes | Facilitated the formation of new C-Si and C-Ge bonds at distal positions. | rsc.org |

| meta-Olefination | Pd(II)-catalyst / MPAA ligand | 2-Hydroxy-5-methoxybenzonitrile auxiliary | Arylacetic acids | Developed the first meta-selective olefination of arylacetic acids. | nih.gov |

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are central to modern chemical production. scispace.com The synthesis and derivatization of this compound can benefit from these approaches. For example, the Claisen-Schmidt condensation, a classic method for producing chalcones from acetophenones, has been adapted using greener methodologies. chemrevlett.comiiste.org Chalcones are significant derivatives as they incorporate the acetyl group of this compound into a larger, often biologically active or materially useful, conjugated system.

Green approaches to chalcone (B49325) synthesis include:

Solvent-free reactions: Using solid bases like KOH and grinding the reactants together can yield chalcones efficiently without the need for a solvent. ndl.gov.in

Micellar Catalysis: Performing the reaction in aqueous micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80, can enhance reaction rates and yields while replacing volatile organic solvents with water. unito.it

Ultrasound and Microwave Irradiation: These techniques can accelerate reaction times significantly compared to conventional heating. chemrevlett.comiiste.org

These methods highlight potential pathways for the environmentally benign derivatization of this compound into more complex molecules like chalcones, minimizing waste and energy consumption.

| Method | Catalyst / Medium | Conditions | Reaction Time | Yield Range | Reference |

| Claisen-Schmidt Condensation | NaOH / Ethanol | Room Temperature | 3 h | >80% | iiste.org |

| Micellar Catalysis | NaOH / CTAB (aq.) | Room Temperature | 24 h | 31-83% | unito.it |

| Grinding Method | Solid KOH / Solvent-free | Room Temperature | 5-10 min | Quantitative | ndl.gov.in |

| Ultrasound Irradiation | Basic activated carbons | Sonochemical | Not specified | Not specified | iiste.org |

Potential in Advanced Materials Science Research

The unique combination of functional groups makes this compound an attractive precursor for the synthesis of novel organic materials with tailored electronic and optical properties.

Precursor for Functional Polymers and Organic Electronics

Functional polymers are at the heart of many advanced technologies, including organic electronics. The development of new monomers is crucial for creating polymers with desired properties. Multicomponent polymerizations (MCPs) offer an efficient way to synthesize complex polymers from simple starting materials. researchgate.net Research has shown that 2-hydroxybenzonitrile can participate in MCPs with diynes and disulfonyl azides to produce iminocoumarin-containing poly(N-sulfonylimine)s. researchgate.net These polymers exhibit high molecular weights and possess interesting functionalities. The presence of the acetyl group in this compound could be exploited to create further cross-linking or post-polymerization modification, leading to materials with enhanced thermal stability or new electronic properties.

Furthermore, structurally similar compounds like 3-chloro-2-hydroxybenzonitrile (B169180) have been used in the synthesis of organic compounds for light-emitting elements, suggesting a potential role for derivatives of this compound in the field of organic electronics. google.com The nitrile and hydroxyl groups can be readily converted into other functionalities or heterocyclic systems that are common in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Fluorescent Probes and Optical Materials

Fluorescent probes are indispensable tools in biological imaging and chemical sensing. Molecules that exhibit phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) are of particular interest because their fluorescence can be highly sensitive to the local environment. The 2-hydroxyaryl structure in this compound is a classic motif for ESIPT. researchgate.net

While direct studies on this compound are limited, its isomer, 5-Acetyl-2-hydroxybenzonitrile (B3031482), is known to be a fluorophore. It is plausible that the 3-acetyl isomer also possesses useful photophysical properties. The acetyl and nitrile groups are electron-withdrawing and can be used to tune the electronic structure of the molecule, thereby modifying its absorption and emission wavelengths. By converting the acetyl group into a more extended π-conjugated system (e.g., a chalcone), it is possible to engineer molecules with significant Stokes shifts and potential applications as fluorescent labels or optical materials. The development of nitrile-substituted 2-(oxazolinyl)-phenols as minimalistic ESIPT-based fluorophores further supports the potential of this structural class in creating advanced optical materials. researchgate.net

Exploration in Non-Linear Optical (NLO) Material Development

Non-linear optical (NLO) materials are critical for technologies like optical computing, data storage, and telecommunications. frontiersin.org Organic molecules with large first hyperpolarizability (β) values are key to developing these materials. A common design strategy for NLO molecules is the Donor-π bridge-Acceptor (D-π-A) architecture.

This compound contains both electron-donating (hydroxyl) and electron-accepting (acetyl, nitrile) groups. It can serve as an excellent starting material for synthesizing D-π-A chalcone derivatives. In such a synthesis, the this compound fragment would act as the acceptor part, which is then condensed with an aromatic aldehyde bearing a strong donor group. The resulting chalcone would have an extended π-conjugated system connecting the donor and acceptor ends, a prerequisite for a high NLO response. analis.com.myrsc.org Theoretical and experimental studies on various chalcone derivatives have shown that their NLO properties can be finely tuned by modifying the donor and acceptor substituents. frontiersin.orgrsc.org The investigation of chalcones derived from this compound represents a promising avenue for discovering new and efficient NLO materials.

| Chalcone Derivative Type | Key Structural Feature | First Hyperpolarizability (β) Finding | Significance for NLO | Reference |

| D-π-A Dyes | Triphenylamine (donor), dicyanovinylene (acceptor) | β_total value of 110,509.23 a.u. for DPTM-6 | Modification of π-linker significantly impacts NLO response. | frontiersin.org |

| Naphthalen-1-yl ethynylated-chalcone | π-conjugated acetylide groups | β_tot_ of 420.51× 10⁻³⁰ esu | The presence of ethynyl (B1212043) groups enhances NLO properties. | analis.com.my |

| MPSP vs. NPSP Chalcones | Different substituents (methoxy vs. nitro) | MPSP showed greater HRS first hyperpolarizability than NPSP. | Small changes in chemical composition can significantly affect NLO properties. | rsc.org |

Interplay with Supramolecular Chemistry and Host-Guest Systems

The molecular architecture of this compound, featuring a strategic arrangement of hydrogen bond donors (hydroxyl group) and acceptors (acetyl and nitrile groups), positions it as a compelling candidate for research in supramolecular chemistry. This field explores the assembly of molecules into larger, ordered structures through non-covalent interactions. wikipedia.org While specific host-guest studies involving this compound are not extensively documented, its functional groups suggest a strong potential for participation in molecular recognition and the formation of complex superstructures. The interplay of the electron-donating hydroxyl group with the electron-withdrawing acetyl and nitrile moieties creates a molecule with distinct electrostatic regions, capable of directed and specific interactions that are fundamental to creating organized systems with nanomeric dimensions.

Self-Assembly Studies via Directed Hydrogen Bonding

The self-assembly of molecules into well-defined architectures is largely governed by the directionality and specificity of hydrogen bonds. In this compound, the proximate hydroxyl and acetyl groups are primed to form a strong intramolecular hydrogen bond. This type of interaction is a common feature in related o-hydroxyacetophenone structures and serves to planarize the molecule, which can, in turn, promote further intermolecular organization through π-π stacking.

Beyond this internal stabilization, the molecule possesses additional sites for forming intermolecular hydrogen bonds. The phenolic hydrogen can interact with the nitrile nitrogen or the acetyl oxygen of a neighboring molecule, while the nitrile nitrogen itself can act as a hydrogen bond acceptor. These interactions can lead to the formation of various supramolecular synthons, which are robust structural units that guide the assembly process. Depending on which donors and acceptors are utilized, the molecules could assemble into dimers, one-dimensional chains, or more complex two- or three-dimensional networks.

Research on analogous structures, such as derivatives of o-hydroxyacetophenone hydrazones, confirms that both intra- and intermolecular hydrogen bonding play a crucial role in stabilizing their crystal structures. researchgate.net The study of these hydrogen bonding patterns is essential for crystal engineering, allowing for the rational design of solid-state materials with desired properties.

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies Data inferred from studies on analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Role in Self-Assembly |

| Intramolecular | Phenolic -OH | Acetyl C=O | Planarization of the molecule, pre-organization for further assembly. |

| Intermolecular | Phenolic -OH | Nitrile N | Formation of linear chains or cyclic motifs. |

| Intermolecular | Phenolic -OH | Acetyl C=O | Dimer formation or chain propagation, competes with intramolecular H-bond. |

| Intermolecular | Aromatic C-H | Nitrile N | Weaker interaction contributing to the stability of the overall crystal packing. |

Complexation with Metal Ions for Coordination Chemistry Applications

The field of coordination chemistry investigates the formation of complexes between metal ions and ligands—molecules that donate electrons to the metal center. This compound possesses multiple potential coordination sites, making it a versatile ligand for a wide range of metal ions.

The most probable coordination mode involves the formation of a six-membered chelate ring through the phenolic oxygen (after deprotonation) and the acetyl oxygen. This bidentate O,O'-donor set is common in o-hydroxyacetophenone derivatives and forms stable complexes with numerous transition metals. Furthermore, the nitrile nitrogen introduces the possibility of acting as a third coordination site, potentially bridging metal centers to form polynuclear complexes or metal-organic frameworks (MOFs).

Studies on closely related ligands provide a blueprint for the expected reactivity of this compound. For instance, o-hydroxyacetophenone oxime is known to form 1:2 complexes with Ni(II) and Pd(II). asianpubs.org Similarly, Schiff bases derived from o-hydroxyacetophenones form stable, often octahedral, complexes with Mn(II), Co(II), and Cu(II), binding through the phenolate (B1203915) oxygen, an imine nitrogen, and another donor atom. researchgate.net Research has also demonstrated that 2-hydroxybenzonitrile can be used as a starting material in template syntheses, where a metal ion directs the reaction with another molecule to form a complex with a new, more elaborate ligand in a single step. nih.gov This highlights the potential of this compound in the synthesis of novel organometallic structures. nih.govresearchgate.net

The specific geometry of the resulting metal complex would depend on the metal ion's preferred coordination number and geometry, as well as the reaction conditions. The potential for forming colorful and stable metal complexes suggests possible applications in areas such as catalysis and materials science. wikipedia.org

Table 2: Predicted Coordination Behavior of this compound with Various Metal Ions Behavior inferred from studies on analogous ligands like o-hydroxyacetophenone derivatives and salicylaldoximes. wikipedia.orgresearchgate.netasianpubs.org

| Metal Ion | Potential Coordination Mode | Likely Geometry of Complex | Potential Application Area |

| Cu(II) | Bidentate (O,O') or Tridentate (O,O',N) | Square Planar or Distorted Octahedral | Catalysis, Analytical Reagents |

| Ni(II) | Bidentate (O,O') | Square Planar or Octahedral | Catalysis, Pigments |

| Pd(II) | Bidentate (O,O') | Square Planar | Cross-coupling Catalysis |

| Co(II) | Bidentate (O,O') or Tridentate (O,O',N) | Octahedral | Catalysis, Materials |

| Zn(II) | Bidentate (O,O') | Tetrahedral | Luminescent Materials |

| Mn(II) | Bidentate (O,O') or Tridentate (O,O',N) | Octahedral | Catalysis, Magnetic Materials |

Q & A

Q. Optimization Tips :

- Monitor reaction progress with TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane).

- Use recrystallization (ethanol/water) to enhance crystallinity and purity.

Basic: What analytical techniques are critical for characterizing this compound’s molecular structure?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.6 (s, 3H, acetyl CH₃), δ 6.8–7.5 (aromatic protons), and δ 10.2 (broad, -OH) confirm substituent positions .

- ¹³C NMR : Signals at ~190 ppm (carbonyl C), 118 ppm (nitrile C), and aromatic carbons (110–150 ppm) validate the structure.

- IR Spectroscopy : Strong bands at ~2250 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., intramolecular H-bonding between -OH and nitrile) .

Advanced: What reaction mechanisms govern the functionalization of this compound in heterocyclic synthesis?

Answer:

The compound’s nitrile and acetyl groups enable diverse transformations:

- Nitrile Participation : Acts as an electrophile in nucleophilic substitution (e.g., with amines to form amidines) .

- Acetyl Group Reactivity : Undergoes condensation with hydrazines to form pyrazole derivatives via cyclization. Kinetic studies suggest a rate-determining step involving enolate formation .

Q. Mechanistic Insight :

- DFT calculations (B3LYP/6-31G*) predict transition states for nitrile hydrolysis, showing activation energy barriers of ~25 kcal/mol .

Advanced: How can computational chemistry predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The nitrile group often forms hydrogen bonds with catalytic lysine residues .

- QSAR Modeling : Correlate substituent effects (Hammett σ constants) with bioactivity. Derivatives with electron-withdrawing groups (-NO₂) show enhanced antimicrobial potency (R² = 0.89 in linear regression) .

Q. Data Validation :

- Cross-validate predictions with in vitro assays (e.g., MIC tests against E. coli).

Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogs?

Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed and CAS databases. Meta-analysis of IC₅₀ values identifies outliers due to assay variability (e.g., cell line differences) .

- Experimental Replication : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize inter-lab variability .

Q. Case Study :

- Conflicting reports on antiproliferative activity (IC₅₀ = 2–50 µM) were attributed to solvent effects (DMSO vs. ethanol). Re-evaluation under uniform conditions narrowed the range to 5–10 µM .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and ANSI Z87.1-certified goggles. Use fume hoods for weighing .

- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory distress .

- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.